Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate
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Overview
Description
Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate is a complex organic compound with a unique structure that includes a naphthalene ring, an oxirane (epoxide) group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation.
Introduction of the Oxirane Group: The oxirane group is introduced through an epoxidation reaction, typically using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Formation of the Carboxylate Ester: The final step involves the esterification of the naphthalene derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols can open the ring to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer therapy due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The naphthalene ring can intercalate with DNA, affecting transcription and replication.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-[(oxirane-2-carbonylamino)methyl]benzoate: Similar structure but with a benzoate group instead of a naphthalene ring.
Methyl 8-[(oxirane-2-carbonylamino)methyl]anthracene-2-carboxylate: Contains an anthracene ring, offering different electronic properties.
Uniqueness
Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate is unique due to its combination of an oxirane group and a naphthalene ring, which provides distinct reactivity and potential applications in various fields. The presence of both an epoxide and a carboxylate ester allows for diverse chemical modifications and interactions.
Properties
IUPAC Name |
methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)11-6-5-10-3-2-4-12(13(10)7-11)8-17-15(18)14-9-21-14/h2-7,14H,8-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAXPDAGUBCIKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2CNC(=O)C3CO3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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